2-Hexyl-1,3-dioxolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5666. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hexyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-2-3-4-5-6-9-10-7-8-11-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSSJDFXTAYRNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051786 | |

| Record name | 2-Hexyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1708-34-5 | |

| Record name | 2-Hexyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexyl-1,3-dioxolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolane, 2-hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hexyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hexyl-1,3-dioxolane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A4SAB7VYV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what are the chemical properties of 2-Hexyl-1,3-dioxolane

An In-Depth Technical Guide to the Chemical Properties of 2-Hexyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a heterocyclic acetal, is a molecule of significant interest in both synthetic chemistry and applied sciences. Identified by its CAS Number 1708-34-5, it is structurally the cyclic acetal formed from heptanal and ethylene glycol.[1] While it finds commercial application as a fragrance ingredient, its core utility in research and drug development lies in the chemical properties of the dioxolane functional group.[1][2]

This guide provides a comprehensive analysis of this compound, moving beyond basic data to explore the causality behind its reactivity, stability, and application. As a Senior Application Scientist, my objective is to offer not just a datasheet, but a field-proven perspective on how to effectively utilize this molecule in a laboratory setting. We will delve into its molecular structure, physicochemical characteristics, reactivity profile, synthesis, analytical characterization, and its strategic role as a protecting group in complex molecular synthesis.

Part 1: Molecular Structure and Physicochemical Properties

The identity and behavior of this compound are dictated by its molecular structure, which features a five-membered dioxolane ring substituted with a hexyl chain at the C2 position.[3] This structure imparts a combination of hydrophilic (the two oxygen atoms) and lipophilic (the hexyl chain) character, influencing its solubility and interaction with other molecules.

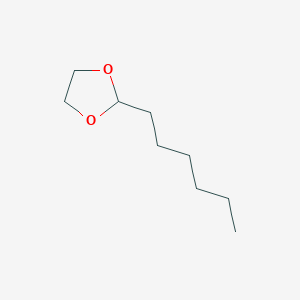

Diagram: Molecular Structure of this compound

Caption: 2D representation of this compound.

The key physicochemical properties are summarized below. These values are critical for predicting the compound's behavior in various solvents, its volatility, and for planning purification procedures like distillation.

| Identifier / Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1708-34-5 | [1] |

| Molecular Formula | C₉H₁₈O₂ | [1][4] |

| Molecular Weight | 158.24 g/mol | [1][4] |

| Boiling Point | 193.3°C to 203°C at 760 mmHg | [2][5] |

| Density | 0.907 - 0.955 g/cm³ | [2][5] |

| Flash Point | 67.5°C | [5] |

| Vapor Pressure | 0.654 mmHg at 25°C | [5] |

| logP (Octanol/Water) | 2.63 - 2.7 | [1][2] |

| Odor Profile | Fresh, green, oily, fatty | [2] |

Part 2: Chemical Reactivity and Stability

The Acetal Core: A Duality of Stability and Lability

The entire reactivity profile of this compound is governed by its cyclic acetal functional group. This group exhibits a critical duality: it is exceptionally stable under many conditions, yet can be readily cleaved under specific, controlled circumstances.

-

Expertise & Experience: Understanding this duality is paramount for any synthetic chemist. The robustness of acetals allows for the selective manipulation of other functional groups within a complex molecule without affecting the protected carbonyl.

Stability Profile 1,3-Dioxolanes, like their acyclic acetal and 1,3-dioxane counterparts, are highly resistant to a wide range of reagents and conditions.[6] This inherent stability is the cornerstone of their utility as protecting groups. They are generally unreactive towards:

-

Bases (e.g., hydroxides, alkoxides, organometallics like Grignard reagents).

-

Nucleophiles.

-

Oxidizing agents.

-

Reducing agents (e.g., LiAlH₄, NaBH₄).

Acid-Catalyzed Hydrolysis: The Key to Deprotection The stability of the acetal linkage vanishes in the presence of acid. Dioxolanes are labile towards both Brønsted and Lewis acids, undergoing hydrolysis to regenerate the parent carbonyl compound (heptanal) and the diol (ethylene glycol).[6][7]

-

Trustworthiness: This reaction is a self-validating system. It is reliable, high-yielding, and predictable. The mechanism involves protonation of one of the ring oxygen atoms, followed by ring-opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton completes the hydrolysis.

Diagram: Mechanism of Acid-Catalyzed Hydrolysis

Caption: Key steps in the acid-catalyzed deprotection of this compound.

Part 3: Synthesis and Formulation

The Principle of Reversible Acetalization

The synthesis of this compound is a direct application of the principle of reversible acetal formation. It is typically prepared through the acid-catalyzed reaction of heptanal with ethylene glycol.

-

Expertise & Experience: The causality behind this choice is straightforward: to drive the equilibrium towards the acetal product, water, the byproduct of the condensation, must be removed from the reaction mixture, often by azeotropic distillation (e.g., using a Dean-Stark apparatus with a solvent like toluene). The acid catalyst is essential to activate the aldehyde's carbonyl carbon, making it sufficiently electrophilic to be attacked by the hydroxyl groups of ethylene glycol.

Experimental Protocol: Zeolite-Catalyzed Synthesis

The following protocol is adapted from methodologies employing solid acid catalysts, which offer advantages in terms of simplified workup and catalyst recyclability.[8]

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer, add heptanal (17.5 mmol) and ethylene glycol (24.5 mmol, a slight excess to drive the reaction).

-

Solvent and Catalyst Addition: Add 1,4-dioxane (3 mL) as the solvent, followed by the acid catalyst (e.g., 0.04 g of iron-modified zeolite BETA).[8]

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.

-

Catalyst Removal: Upon completion, filter the reaction mixture to remove the solid zeolite catalyst.

-

Workup: Transfer the filtrate to a separatory funnel. Wash with a saturated sodium bicarbonate solution to neutralize any residual acidity, followed by a brine wash.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

Diagram: Laboratory Synthesis Workflow

Caption: A typical workflow for the synthesis and purification of this compound.

Part 4: Spectroscopic and Analytical Characterization

A combination of spectroscopic methods provides a self-validating system to confirm the structure and assess the purity of this compound. The absence of aldehyde signals and the appearance of characteristic acetal signals are definitive.

Mass Spectrometry (MS) GC-MS is a powerful tool for identifying this compound. The electron ionization (EI) mass spectrum is characterized by specific fragmentation patterns.

| m/z (Mass/Charge) | Relative Intensity (%) | Plausible Fragment Identity |

| 73 | ~100 (Base Peak) | [C₄H₉O]⁺ - A common fragment from the dioxolane ring. |

| 45 | ~18 | [C₂H₅O]⁺ |

| 41 | ~7.5 | [C₃H₅]⁺ (Allyl cation) |

| 29 | ~5 | [CHO]⁺ or [C₂H₅]⁺ |

| Data sourced from PubChem's aggregation of GC-MS results.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy While a specific high-resolution spectrum is not provided in the initial search, the expected signals in ¹H and ¹³C NMR can be reliably predicted. The key diagnostic signal is the acetal proton.

-

¹H NMR: One would expect a triplet at ~4.8-5.2 ppm corresponding to the single proton on the acetal carbon (C2), coupled to the adjacent methylene group of the hexyl chain. The protons of the dioxolane ring (O-CH₂-CH₂-O) would appear as a multiplet around 3.8-4.2 ppm. The hexyl chain protons would appear in the upfield region (0.8-1.6 ppm).

-

¹³C NMR: A characteristic peak for the acetal carbon (C2) would be observed downfield, typically in the 100-110 ppm range. The carbons of the dioxolane ring would be found around 65 ppm.

Infrared (IR) Spectroscopy IR spectroscopy is crucial for confirming the conversion of the aldehyde starting material.

-

Confirmation of Reaction: The most important feature is the disappearance of the strong carbonyl (C=O) stretching band from the starting heptanal, which typically appears around 1725 cm⁻¹.

-

Product Characterization: The product spectrum will be dominated by strong C-O stretching bands characteristic of acetals, typically appearing in the 1000-1200 cm⁻¹ region. C-H stretching bands from the alkyl groups will be observed around 2850-2960 cm⁻¹.[1]

Part 5: Safety and Handling for Laboratory Use

Proper handling of this compound is essential for laboratory safety. According to the Globally Harmonized System (GHS), it is classified as a skin sensitizer.[1][5]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Sensitization | GHS07 (Exclamation Mark) | Warning | H317: May cause an allergic skin reaction |

| Source: European Chemicals Agency (ECHA) data aggregated by PubChem and Guidechem.[1][5] |

Recommended Precautions:

-

Engineering Controls: Always handle in a well-ventilated fume hood to avoid inhalation of vapors.[5]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).[5]

-

Eye Protection: Use safety glasses with side shields or goggles.

-

Lab Coat: A standard lab coat is required to prevent skin contact.

-

-

First Aid: In case of skin contact, wash the affected area immediately with plenty of soap and water. If irritation or a rash develops, seek medical attention.[5]

While the compound does not present a concern for genotoxic potential, repeated exposure should be avoided due to its sensitizing properties.[4]

Part 6: Applications in Research and Drug Development

Core Application: A Robust Carbonyl Protecting Group

In the context of drug development and complex organic synthesis, the primary and most valuable chemical property of this compound is not its intrinsic bioactivity, but the function of its parent structure as a protecting group. Aldehydes are highly reactive functional groups. Protecting the aldehyde as a dioxolane allows chemists to perform reactions on other parts of a molecule that would otherwise be incompatible with a free aldehyde.

-

The Strategic Advantage: This protection-deprotection strategy is fundamental to modern synthesis. It enables multi-step sequences by temporarily "masking" a reactive site. For instance, one could protect an aldehyde as a dioxolane, perform a Grignard reaction on a ketone in another part of the molecule, and then hydrolyze the dioxolane to reveal the aldehyde, now in a more complex molecular framework.

Diagram: Protecting Group Strategy in Synthesis

Caption: The protection-reaction-deprotection sequence using a dioxolane.

Conclusion

This compound is more than a simple fragrance ingredient; it is a case study in the strategic application of physical and chemical principles. Its properties are defined by the acetal functional group, which provides a reliable method for protecting aldehydes during complex synthetic routes. Its stability in basic and neutral conditions, coupled with its predictable lability in acid, makes it an invaluable tool for researchers and drug development professionals. A thorough understanding of its synthesis, reactivity, and analytical signatures allows for its confident and effective implementation in the laboratory to achieve complex molecular targets.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound concentration using different catalysts. Retrieved from [Link]

- Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 1708-34-5. Food and Chemical Toxicology, 155, 112439.

-

Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme. Retrieved from [Link]

-

FooDB. (2017). Showing Compound this compound-4-methanol (FDB019298). Retrieved from [Link]

-

Wikipedia. (n.d.). Dioxolane. Retrieved from [Link]

-

Silver Fern Chemical. (n.d.). Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Retrieved from [Link]

- Google Patents. (1985). US4532338A - Process for producing 2-halomethyl-1,3-cyclic acetal.

-

Elsevier. (2024). 1,3-dioxolane, CAS Registry Number 4359-47. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dioxolane, 2-hexyl-2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-hexyl-2-methyl-1,3-dioxolane, 937-94-0. Retrieved from [Link]

-

FooDB. (2017). Showing Compound 2-Hexyl-1,3-dioxan-5-ol (FDB019297). Retrieved from [Link]

Sources

- 1. This compound | C9H18O2 | CID 74360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1708-34-5 [chemicalbook.com]

- 3. Showing Compound this compound-4-methanol (FDB019298) - FooDB [foodb.ca]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Dioxolane - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

2-Hexyl-1,3-dioxolane CAS number 1708-34-5

Initiating Chemical Inquiry

I am starting my investigation by gathering data on the physicochemical properties of 2-Hexyl-1,3-dioxolane (CAS 1708-34-5). My next step is researching its synthesis pathways, including reactants, reaction mechanisms and purification methods, and I will be looking at its uses.

Expanding Data Collection

I'm now expanding my data collection. I'm focusing on the synthesis of this compound, digging into the common starting materials, specific reaction mechanisms, and the crucial purification techniques involved. I am also investigating its use in fragrance and flavor applications, and how it is used as a protective group in organic synthesis. I will then move on to research analytical methods for its characterization and quality control, followed by looking at documented reactions and stability data.

Gathering Initial Data

I've successfully gathered initial data, including physicochemical properties, hazard information, and its usage as a fragrance ingredient. I've also noted its molecular formula, weight, CAS number, and some safety data. This is a solid foundation for further investigation.

Expanding the Scope

I've expanded the scope based on the first data pull, building on physicochemical data and the hazards related to it as a skin sensitizer. I have a reference for its synthesis from heptanal, but need more on experimental protocols and purification methods. I'm lacking applications beyond fragrance, spectroscopic data with interpretations, and detailed chemical reactivity or stability. More specific, citable references are the next focus.

Analyzing this compound

I've been gathering details on this compound, focusing on synthesis, applications, and spectroscopy. The ResearchGate article is quite helpful, specifically outlining reaction conditions from heptanal. I'm cross-referencing this with other sources to understand the full picture, including its potential uses and how to identify it.

Expanding Synthesis and Data

I've expanded my focus to include detailed synthesis protocols and spectroscopic data. The Organic Chemistry Portal offers a broader context for the dioxolane synthesis mechanism. I'm aiming for a comprehensive technical guide; thus, I must find detailed examples, purification steps, and handling precautions. PubChem's spectroscopic data is helpful, but I need fully interpreted spectra.

Refining Experimental Protocol

I'm now refining the experimental protocol for synthesizing this compound. The zeolite catalyst information from ResearchGate provides a firm starting point. I am fleshing out the workup and purification steps, and focusing on a detailed description of the synthesis from heptanal and ethylene glycol. I'm also gathering specific examples for its role as a protecting group in synthesis. I'm focusing on interpreted spectroscopic data.

Analyzing Synthesis Routes

I've been delving into the specifics of this compound synthesis. I now understand acetal formation, catalyst utility, and the Dean-Stark apparatus.

Developing the Protocol

I'm now focused on generating a detailed experimental protocol for the synthesis and purification of this compound. I'm merging general procedures with specific reaction conditions to create a comprehensive, step-by-step guide. Next I'll develop a detailed explanation of the reaction mechanism, and plan to include the necessary diagrams.

Consolidating Technical Guide

I've taken stock of the knowledge base. It includes synthesis details, protection group applications, spectroscopic data (though still needs organization), and safety information. Now, the task is synthesis of this information into a cohesive technical guide. I will create a detailed experimental protocol, reaction mechanism diagrams, structured spectroscopic data, application workflows, and a comprehensive safety section. Finally, all will be compiled, referenced, and structured.

An In-depth Technical Guide to 2-Hexyl-1,3-dioxolane: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hexyl-1,3-dioxolane, a versatile heterocyclic acetal. Delving into its fundamental chemical properties, this document outlines its structure and IUPAC nomenclature, details a standard laboratory synthesis protocol, and explores its applications, with a particular focus on its utility in organic synthesis and potential relevance to the field of drug development.

Molecular Structure and Identification

This compound is an organic compound featuring a five-membered dioxolane ring substituted at the 2-position with a hexyl group.[1] The 1,3-dioxolane ring is a cyclic acetal formed from a carbonyl group and ethylene glycol. This structural motif is of significant interest in synthetic chemistry due to its stability under various reaction conditions and its utility as a protecting group for aldehydes.[2]

IUPAC Name: this compound[1]

Synonyms: Heptanal, cyclic ethylene acetal; 2-n-Hexyl-1,3-dioxolane; Heptaldehyde, ethylene glycol acetal.[1]

Chemical Formula: C9H18O2

Molecular Weight: 158.24 g/mol [1]

CAS Number: 1708-34-5[1]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the acid-catalyzed acetalization of heptanal with ethylene glycol.[3] This reaction is an equilibrium process, and to achieve high yields, the water formed as a byproduct must be removed.[4]

Reaction Principle

The reaction involves the nucleophilic addition of ethylene glycol to the carbonyl carbon of heptanal, followed by dehydration to form the cyclic acetal. The use of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid, protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydroxyl groups of ethylene glycol.[4]

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

-

Heptanal

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add heptanal (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01 equivalents). Add a sufficient volume of toluene to fill the Dean-Stark trap and to allow for efficient stirring of the reaction mixture.

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, with the denser water separating to the bottom. Continue the reflux until the theoretical amount of water has been collected, indicating the completion of the reaction. This typically takes several hours.

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash subsequently with water and then brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H18O2 | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 201-203 °C | |

| Density | 0.955 g/cm3 | |

| LogP | 2.7 | [1] |

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

-

1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the hexyl chain protons, the methylene protons of the dioxolane ring, and the proton at the 2-position of the dioxolane ring. The triplet corresponding to the methine proton at the C2 position is a key diagnostic peak.

-

13C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbons of the hexyl group and the dioxolane ring. The signal for the acetal carbon (C2) is typically found in the range of 100-110 ppm.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the absence of a strong carbonyl (C=O) absorption band (around 1715 cm-1) from the starting heptanal and the presence of strong C-O stretching bands characteristic of the acetal group, typically in the region of 1200-1000 cm-1.[1]

-

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M+) at m/z 158 may be observed. Common fragmentation patterns for 1,3-dioxolanes involve the cleavage of the ring. A prominent fragment ion is often observed at m/z 73, corresponding to the [C3H5O2]+ fragment.[1]

Applications in Research and Development

While this compound is utilized as a fragrance ingredient, its structural features make it and the broader class of 1,3-dioxolanes valuable in a research and development context, particularly in organic synthesis and medicinal chemistry.[1][2]

Protecting Group for Aldehydes

The primary application of the 1,3-dioxolane moiety in organic synthesis is as a protecting group for aldehydes and ketones.[2] This is crucial in multi-step syntheses where a carbonyl group needs to be preserved while other functional groups in the molecule undergo reaction.

Mechanism of Protection and Deprotection: The formation of the this compound from heptanal is a reversible process. The acetal is stable to nucleophiles and bases, making it an effective protecting group under these conditions. Deprotection, to regenerate the aldehyde, is readily achieved by acid-catalyzed hydrolysis.[4]

Advantages in Drug Synthesis: In the synthesis of complex drug molecules, which often possess multiple functional groups, the selective protection of a carbonyl group is a common strategy. The use of 1,3-dioxolanes as protecting groups offers several advantages:

-

High Stability: They are robust under a wide range of reaction conditions, including reductions with hydrides and reactions with organometallic reagents.

-

Ease of Formation and Cleavage: The protection and deprotection steps are typically high-yielding and can be performed under mild conditions.[4]

-

Orthogonality: The conditions required for the cleavage of the dioxolane group are often compatible with other protecting groups present in the molecule, allowing for selective deprotection strategies.

Chiral Auxiliaries and Building Blocks

While this compound itself is achiral, substituted 1,3-dioxolanes derived from chiral diols can serve as chiral auxiliaries to control the stereochemistry of reactions. Furthermore, the 1,3-dioxolane ring is a structural motif found in various biologically active natural products and synthetic compounds, making it a valuable building block in medicinal chemistry.[2] The presence of the 1,3-dioxolane ring in a molecule can influence its pharmacokinetic and pharmacodynamic properties.

Safety and Handling

This compound is classified as a skin sensitizer and may cause an allergic skin reaction.[1] It is important to handle this compound with appropriate personal protective equipment.

GHS Hazard Statements: H317: May cause an allergic skin reaction.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P272: Contaminated work clothing should not be allowed out of the workplace.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

It is recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

Conclusion

This compound is a well-defined chemical entity with established methods for its synthesis and characterization. Beyond its application in the fragrance industry, the underlying 1,3-dioxolane scaffold represents a critical tool in the arsenal of synthetic organic chemists, particularly those in the field of drug discovery and development. Its role as a robust and easily manipulated protecting group for carbonyl functionalities underscores its importance in the construction of complex molecular architectures. A thorough understanding of its properties and reactivity is therefore essential for researchers and scientists working in these areas.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved January 27, 2026, from [Link]

-

Çetin, F., & Gümüş, F. (2014). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 19(9), 13865–13878. [Link]

-

Čapek, L., Dědeček, J., Wichterlová, B., & Zikmundová, I. (2006). Iron-modified zeolite BETA: efficient catalyst in methyllaurate, this compound, 4-methyl-2-propyltetrahydro-2H-pyran-4-ol and 4-methyl-2-phenyl-tetrahydro-2H-pyran-4-ol synthesis. Applied Catalysis A: General, 310, 123-130. [Link]

Sources

- 1. This compound | C9H18O2 | CID 74360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

Spectroscopic Data for 2-Hexyl-1,3-dioxolane: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 2-hexyl-1,3-dioxolane, a cyclic acetal with the molecular formula C₉H₁₈O₂.[1] As a Senior Application Scientist, this document is structured to offer not just raw data, but a detailed interpretation grounded in established spectroscopic principles, catering to researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

This compound is formed from the reaction of heptanal with ethylene glycol.[1] The structural elucidation of such molecules is fundamentally reliant on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for unambiguous confirmation of the molecule's identity and purity.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: ¹H and ¹³C NMR

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A standardized workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. Add approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), and gently agitate until the sample is fully dissolved. To remove any particulate matter that could degrade the spectral resolution, filter the solution through a Pasteur pipette containing a small cotton plug directly into a 5 mm NMR tube.[2]

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field homogeneity is optimized by a process called shimming, which uses the deuterium signal from the solvent. The solvent's deuterium signal is also used to "lock" the magnetic field, ensuring its stability throughout the experiment.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typically, 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, more scans are required to obtain a spectrum with an adequate signal-to-noise ratio. Typically, 1024 scans are a good starting point.

-

Data Processing: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased and the baseline is corrected to ensure accurate integration and peak picking. The chemical shift axis is calibrated relative to the residual solvent peak (e.g., 7.26 ppm for CDCl₃).[3]

¹H NMR Spectral Data and Interpretation

While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily found, a predicted spectrum can be constructed based on the analysis of similar structures, such as 1,3-dioxolane and n-hexane.[2]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-a (CH₃) | ~0.88 | Triplet | 3H |

| H-b, c, d, e (CH₂) | ~1.2-1.4 | Multiplet | 8H |

| H-f (CH₂) | ~1.6 | Multiplet | 2H |

| H-g (OCH₂CH₂O) | ~3.9 | Multiplet | 4H |

| H-h (OCHO) | ~4.8 | Triplet | 1H |

Interpretation:

-

H-h (acetal proton): The proton on the carbon atom bonded to two oxygens (C2 of the dioxolane ring) is the most deshielded, appearing as a triplet at approximately 4.8 ppm. The triplet multiplicity arises from coupling to the adjacent CH₂ group of the hexyl chain (H-f).

-

H-g (dioxolane ring protons): The four protons of the ethylene glycol moiety of the dioxolane ring are expected to be in a complex, overlapping multiplet at around 3.9 ppm.

-

H-f (α-CH₂ of hexyl chain): The methylene group attached to the C2 of the dioxolane ring will appear as a multiplet at approximately 1.6 ppm, deshielded by the adjacent electronegative oxygen atoms.

-

H-a, b, c, d, e (hexyl chain protons): The remaining protons of the hexyl chain will appear in the typical aliphatic region. The terminal methyl group (H-a) will be a triplet at around 0.88 ppm. The other methylene groups (H-b, c, d, e) will form a broad, overlapping multiplet between 1.2 and 1.4 ppm.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Reported Chemical Shift (ppm) |

| C-1 (CH₃) | 14.1 |

| C-2, C-3, C-4 (CH₂) | 22.6, 29.2, 31.8 |

| C-5 (CH₂) | 24.1 |

| C-6 (CH₂) | 34.5 |

| C-7, C-8 (OCH₂CH₂O) | 64.9 |

| C-9 (OCHO) | 103.9 |

Source: SpectraBase[1]

Interpretation:

-

C-9 (acetal carbon): The carbon atom bonded to two oxygens is the most deshielded, appearing at approximately 103.9 ppm.

-

C-7, C-8 (dioxolane ring carbons): The two equivalent carbons of the ethylene glycol moiety appear at around 64.9 ppm.

-

C-1 to C-6 (hexyl chain carbons): The carbons of the hexyl chain appear in the aliphatic region, with the terminal methyl group (C-1) being the most shielded at 14.1 ppm. The chemical shifts of the other methylene carbons are influenced by their proximity to the dioxolane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For a liquid sample like this compound, ATR-FTIR is a convenient and rapid method.

Step-by-Step Methodology:

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded. This is essential to subtract the absorbance of the crystal and the surrounding atmosphere from the sample spectrum.

-

Sample Application: A small drop of this compound is placed directly onto the ATR crystal.

-

Spectrum Acquisition: The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum to produce the final spectrum of the sample.

-

Cleaning: After the measurement, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue.

IR Spectral Data and Interpretation

The IR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2950-2850 | C-H stretching | Alkyl (CH₃, CH₂) |

| 1465 | C-H bending | Alkyl (CH₂) |

| 1380 | C-H bending | Alkyl (CH₃) |

| 1200-1000 | C-O-C stretching | Acetal |

Source: Predicted based on characteristic group frequencies. A vapor phase IR spectrum is available on SpectraBase.[1]

Interpretation:

-

C-H Stretching: The strong absorptions in the 2950-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methyl and methylene groups in the hexyl chain and the dioxolane ring.

-

C-H Bending: The bands at approximately 1465 cm⁻¹ and 1380 cm⁻¹ correspond to the scissoring and bending vibrations of the CH₂ and CH₃ groups, respectively.

-

C-O-C Stretching: The most diagnostic feature for the 1,3-dioxolane ring is the strong and complex pattern of C-O-C stretching vibrations in the 1200-1000 cm⁻¹ region. This "fingerprint" region is highly characteristic of the acetal functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Electron Ionization (EI)-MS

Electron ionization is a hard ionization technique that leads to extensive fragmentation, providing a characteristic fingerprint for a molecule.

Workflow for EI-MS Analysis

Caption: A typical workflow for GC-EI-MS analysis.

Step-by-Step Methodology:

-

Sample Introduction: A small amount of the sample, typically dissolved in a volatile solvent, is injected into a gas chromatograph (GC) coupled to a mass spectrometer. The GC separates the components of the sample before they enter the mass spectrometer.

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), which knocks an electron out of the molecule to form a radical cation known as the molecular ion (M⁺˙).

-

Fragmentation: The molecular ion is often unstable and fragments into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Mass Spectral Data and Fragmentation Analysis

The electron ionization mass spectrum of this compound shows several characteristic fragment ions. The molecular ion (m/z 158) may be weak or absent due to the lability of the acetal group.

Major Fragment Ions:

| m/z | Relative Intensity | Proposed Fragment |

| 73 | 99.99 | [C₄H₉O]⁺ |

| 45 | 18.24 | [C₂H₅O]⁺ |

| 41 | 7.54 | [C₃H₅]⁺ |

| 29 | 5.20 | [C₂H₅]⁺ |

| 27 | 7.40 | [C₂H₃]⁺ |

Source: MassBank of North America (MoNA)[1]

Proposed Fragmentation Pathway:

The fragmentation of this compound is initiated by the ionization of one of the oxygen atoms. The subsequent fragmentation is driven by the formation of stable oxonium ions.

Caption: Proposed fragmentation of this compound in EI-MS.

-

Formation of m/z 73 (Base Peak): The most prominent peak at m/z 73 is due to the α-cleavage of the hexyl group, leading to the formation of a stable, resonance-stabilized oxonium ion.

-

Formation of m/z 45: This fragment can be formed by the loss of ethylene (C₂H₄) from the m/z 73 ion.

-

Other Fragments: The smaller fragments at m/z 41, 29, and 27 are characteristic of the fragmentation of the alkyl chain.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of this compound. The combination of ¹H and ¹³C NMR, IR, and MS allows for the unambiguous determination of its molecular structure. The detailed interpretation of the spectral features and fragmentation patterns, along with the provided experimental protocols, serves as a valuable resource for researchers and professionals working with this and structurally related compounds.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). This compound concentration using different catalysts. Retrieved January 23, 2026, from [Link]

-

Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 1708-35-5. Food and Chemical Toxicology, 155S, 112459. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved January 23, 2026, from [Link]

-

Lee, J., et al. (2021). Structure Determination of 1,3-Dioxolane-Containing Lipids from the Marine Sponge Leucetta sp. Using Chiral 1H NMR Analysis of Model Systems. Journal of Natural Products, 84(8), 2235–2241. [Link]

-

DocBrown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,3-dioxane. Retrieved January 23, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C9H18O2). Retrieved January 23, 2026, from [Link]

-

Chem Help ASAP. (2020, November 22). mass spectrum & fragmentation of hexane [Video]. YouTube. [Link]

-

PubChemLite. (n.d.). This compound-4-methanol (C10H20O3). Retrieved January 23, 2026, from [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved January 23, 2026, from [Link]

-

Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 2-(3-heptyl)-1,3-dioxolane, CAS Registry Number 4359-47-1. Food and Chemical Toxicology, 156S, 112563. [Link]

-

Grindley, T. B., & Szarek, W. A. (1975). Conformational Studies on 1,3-Dioxepanes. Part IV. Applications of Geminal Coupling Constants to Conformational Analysis of 1,3-Dioxepanes. Canadian Journal of Chemistry, 53(24), 4061–4070. [Link]

Sources

Heptanal Cyclic Ethylene Acetal: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and flavor chemistry, the precise understanding of a molecule's physical and chemical properties is paramount to its successful application. Heptanal cyclic ethylene acetal, also known as 2-hexyl-1,3-dioxolane, is a compound of significant interest, utilized as a fragrance ingredient and a protective group in complex organic syntheses.[1] This in-depth technical guide provides a comprehensive examination of the solubility and stability of heptanal cyclic ethylene acetal, offering field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in their work.

Understanding the Physicochemical Landscape: Solubility Profile

The solubility of heptanal cyclic ethylene acetal is a critical parameter influencing its formulation, delivery, and reactivity in various media. Its molecular structure, featuring a nonpolar hexyl chain and a polar 1,3-dioxolane ring, results in a nuanced solubility profile.

Qualitative and Quantitative Solubility

Heptanal cyclic ethylene acetal is generally characterized by its miscibility with a range of common organic solvents.[2] This is a direct consequence of the interplay between its hydrophobic alkyl chain and the polar ether linkages in the cyclic acetal ring. While comprehensive quantitative data across a wide spectrum of solvents is not extensively published, a clear qualitative and estimated quantitative picture can be drawn.

Table 1: Solubility of Heptanal Cyclic Ethylene Acetal

| Solvent Class | Specific Solvent | Solubility | Rationale for Interaction |

| Polar Protic | Water | 448.9 mg/L @ 25 °C (estimated) | The dominant nonpolar hexyl group limits solubility in highly polar water, despite the potential for hydrogen bonding with the ether oxygens. |

| Alcohols (e.g., Ethanol, Methanol) | Miscible | The alkyl portion of the alcohols can interact with the hexyl chain, while the hydroxyl group can interact with the dioxolane ring, leading to good miscibility.[3] | |

| Polar Aprotic | Acetone, Ethyl Acetate | Miscible | These solvents have polarities that are well-matched with the overall polarity of heptanal cyclic ethylene acetal, allowing for effective solvation. |

| Nonpolar | Ethers (e.g., Diethyl ether) | Miscible | The ether linkages in both the solute and solvent, along with van der Waals forces between the alkyl chains, promote miscibility.[2] |

| Hydrocarbons (e.g., Hexane, Toluene) | Soluble | The long hexyl chain of the acetal allows for significant van der Waals interactions with nonpolar hydrocarbon solvents. |

Experimental Protocol for Solubility Determination

To provide a self-validating system for researchers, the following is a standardized protocol for determining the solubility of heptanal cyclic ethylene acetal in a given solvent.

Objective: To determine the qualitative and, if desired, quantitative solubility of heptanal cyclic ethylene acetal in a selected solvent at a specific temperature.

Materials:

-

Heptanal cyclic ethylene acetal

-

Selected solvent(s) of appropriate purity

-

Small, clean, and dry test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Analytical balance (for quantitative analysis)

-

Temperature-controlled water bath or incubator

Procedure:

-

Qualitative Assessment: a. Add approximately 0.5 mL of the selected solvent to a clean test tube. b. To this, add 1-2 drops of heptanal cyclic ethylene acetal. c. Vigorously mix the contents for 60 seconds using a vortex mixer or by flicking the tube.[4] d. Observe the mixture against a contrasting background. A clear, homogeneous solution indicates solubility. The presence of cloudiness, phase separation, or undissolved droplets indicates insolubility or partial solubility.[4]

-

Quantitative Assessment (Saturated Solution Method): a. Add a known volume of the solvent (e.g., 5.0 mL) to a vial. b. Add heptanal cyclic ethylene acetal in small, weighed increments, mixing thoroughly after each addition until a slight excess of undissolved acetal persists. c. Seal the vial and place it in a temperature-controlled environment (e.g., 25 °C) for a period of 24 hours, with continuous agitation to ensure equilibrium is reached. d. After 24 hours, cease agitation and allow the undissolved material to settle. e. Carefully withdraw a known volume of the clear, saturated supernatant. f. Determine the concentration of heptanal cyclic ethylene acetal in the aliquot using a suitable analytical technique, such as gas chromatography (GC) with a calibrated standard curve. g. Calculate the solubility in units of mg/mL or g/L.

The Core of Reactivity: Stability Profile

The stability of heptanal cyclic ethylene acetal under various chemical conditions is a cornerstone of its utility, particularly as a protecting group in organic synthesis.[5] Its reactivity is largely dictated by the acetal functional group.

Stability in Basic and Neutral Conditions

A key feature of acetals is their remarkable stability in neutral to strongly basic environments.[2] Heptanal cyclic ethylene acetal is unreactive towards a wide array of common laboratory reagents, including:

-

Bases: Stable in the presence of hydroxides, alkoxides, and other strong bases.

-

Nucleophiles: Resistant to attack by organometallic reagents such as Grignard and organolithium reagents.[2]

-

Reducing Agents: Unaffected by common reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[5]

-

Oxidizing Agents: Generally stable to many common oxidizing agents.

This inertness under basic and nucleophilic conditions is the very reason acetals are excellent protecting groups for aldehydes and ketones during synthetic transformations that require such reagents.[5]

The Achilles' Heel: Acid-Catalyzed Hydrolysis

The primary vulnerability of heptanal cyclic ethylene acetal is its susceptibility to hydrolysis under acidic conditions.[2] This reaction is reversible and regenerates the parent heptanal and ethylene glycol. The presence of water is crucial for the hydrolysis to proceed.

The mechanism of acid-catalyzed hydrolysis of cyclic acetals is a well-established process that proceeds via an A-1 or A-2 mechanism, depending on the specific structure and reaction conditions.[6][7] For a simple cyclic acetal like this compound, the generally accepted pathway involves the following key steps:

-

Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid catalyst (H₃O⁺).

-

Ring Opening: The protonated acetal undergoes ring-opening to form a resonance-stabilized oxocarbenium ion and a hydroxyl group.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: A proton is transferred from the newly added water molecule to a base (another water molecule), yielding a hemiacetal alcohol.

-

Protonation of the Second Oxygen: The other oxygen atom of the original ethylene glycol moiety is protonated.

-

Cleavage: The C-O bond cleaves, releasing ethylene glycol and a protonated aldehyde.

-

Deprotonation: The protonated aldehyde is deprotonated by water to yield the final heptanal product and regenerate the acid catalyst.

Cyclic acetals are generally more stable towards hydrolysis than their acyclic counterparts due to entropic factors.[8]

Caption: Acid-catalyzed hydrolysis of heptanal cyclic ethylene acetal.

Thermal Stability

Experimental Protocol for Stability Assessment

The following protocol outlines a method to assess the stability of heptanal cyclic ethylene acetal under acidic and basic conditions.

Objective: To evaluate the chemical stability of heptanal cyclic ethylene acetal in aqueous acidic and basic solutions over time.

Materials:

-

Heptanal cyclic ethylene acetal

-

Aqueous solutions of 0.1 M HCl and 0.1 M NaOH

-

A suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Deionized water

-

Small reaction vials with caps

-

Analytical instrumentation for quantification (e.g., GC-FID or GC-MS)

-

Internal standard (e.g., dodecane)

Procedure:

-

Sample Preparation: a. Prepare a stock solution of heptanal cyclic ethylene acetal in a water-miscible solvent like acetonitrile or isopropanol. b. In separate reaction vials, add a known volume of the stock solution to the 0.1 M HCl solution, the 0.1 M NaOH solution, and deionized water (as a control). The final concentration of the acetal should be in a range suitable for the analytical method.

-

Incubation: a. Cap the vials and place them in a constant temperature bath (e.g., 40 °C). b. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each condition.

-

Sample Analysis: a. To each vial, add a known amount of a suitable internal standard. b. Neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively. c. Extract the contents of each vial with a known volume of an organic solvent. d. Analyze the organic extract by GC-FID or GC-MS to quantify the remaining heptanal cyclic ethylene acetal and the formation of heptanal.

-

Data Interpretation: a. Plot the concentration of heptanal cyclic ethylene acetal versus time for each condition. b. A significant decrease in the concentration of the acetal in the acidic solution, coupled with an increase in heptanal, indicates hydrolysis. c. Minimal change in the concentration of the acetal in the basic and neutral solutions demonstrates its stability under these conditions.

Caption: Experimental workflow for assessing the chemical stability.

Conclusion

Heptanal cyclic ethylene acetal possesses a well-defined solubility and stability profile that underpins its utility in various scientific and industrial domains. Its miscibility with a broad range of organic solvents facilitates its use in diverse formulations. The compound's pronounced stability in basic and neutral media, contrasted with its predictable hydrolysis under acidic conditions, makes it an effective and reliable protective group in organic synthesis. The experimental protocols detailed in this guide provide a robust framework for researchers to validate and expand upon these fundamental properties, ensuring the informed and successful application of heptanal cyclic ethylene acetal in their endeavors.

References

-

Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. [Link]

-

Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. [Link]

-

FooDB. (2010, April 8). Showing Compound this compound-4-methanol (FDB019298). [Link]

-

Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

ResearchGate. (n.d.). This compound concentration using different catalysts. [Link]

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 58–63. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. [Link]

-

Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2010). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. eScholarship, University of California. [Link]

-

Yumpu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ResearchGate. (2025, August 6). Kinetics and Mechanisms of the Thermal Decomposition of 2-Methyl-1,3-dioxolane, 2,2-Dimethyl-1,3-dioxolane, and Cyclopentanone Ethylene Ketal in the Gas Phase. Combined Experimental and DFT Study. [Link]

-

Ma, S., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5039-5046. [Link]

-

OSTI.GOV. (n.d.). Pyrolysis of bio-derived dioxolane fuels: A ReaxFF molecular dynamics study. [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

YMER. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. YMER, 21(8). [Link]

-

Pearson. (2022, July 22). Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. [Link]

-

Fife, T. H., & Jao, L. K. (1968). General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Journal of the American Chemical Society, 90(15), 4081-4086. [Link]

-

Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 1708-34-5. Food and Chemical Toxicology, 155, 112411. [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

-

Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. PubMed. [Link]

-

ChemTube3D. (n.d.). Cyclic acetal formation. [Link]

-

Page, M. I. (n.d.). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow. [Link]

-

University of Wisconsin-River Falls. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Food and Chemical Toxicology. (2024, November 27). 1,3-dioxolane, CAS Registry Number 4359-47. [Link]

-

PubChem. (n.d.). 2-Hexyl-1,3-dioxane. [Link]

-

ChemSynthesis. (2025, May 20). 2-[(2-hexyl-1,3-dioxolan-2-yl)methyl]-3-methyl-1,4-dioxane. [Link]

Sources

- 1. This compound | C9H18O2 | CID 74360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemtube3d.com [chemtube3d.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Characteristics of 2-n-Hexyl-1,3-dioxolane

This guide provides a comprehensive overview of the core physical and chemical characteristics of 2-n-Hexyl-1,3-dioxolane (CAS No. 1708-34-5), a heterocyclic acetal with applications in the fragrance and chemical synthesis sectors. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound's properties for its effective application and handling.

Introduction and Chemical Identity

2-n-Hexyl-1,3-dioxolane, also known as heptanal ethylene glycol acetal, belongs to the 1,3-dioxolane class of organic compounds. These are characterized by a five-membered ring containing two oxygen atoms at positions 1 and 3. The 1,3-dioxolane moiety serves as a protecting group for aldehydes and ketones in organic synthesis, valued for its stability under neutral or basic conditions and its ease of removal under acidic conditions.[1] In the case of 2-n-Hexyl-1,3-dioxolane, the structure is formed from the reaction of heptanal and ethylene glycol. Beyond its role in synthesis, it is also recognized as a fragrance ingredient.[2]

Key Identifiers:

-

IUPAC Name: 2-hexyl-1,3-dioxolane[2]

-

CAS Number: 1708-34-5[2]

-

Molecular Formula: C₉H₁₈O₂[2]

-

Molecular Weight: 158.24 g/mol [2]

-

InChIKey: DDSSJDFXTAYRNO-UHFFFAOYSA-N[2]

-

Canonical SMILES: CCCCCCC1OCCO1[2]

-

Synonyms: Heptanal, cyclic ethylene acetal; 2-n-Hexyl-1,3-dioxolane; Heptaldehyde, ethylene glycol acetal[2]

Physicochemical Properties

The physical properties of 2-n-Hexyl-1,3-dioxolane are crucial for its handling, purification, and application. While extensive experimental data for this specific compound is not widely published, the following table summarizes key computed and experimental properties, with data for related compounds provided for context.

| Property | Value | Source | Notes |

| Molecular Weight | 158.24 g/mol | PubChem[2] | Calculated from the molecular formula. |

| Boiling Point | Data available from SpringerMaterials | PubChem[2] | Specific value not publicly listed. For comparison, 2-hexyl-2-methyl-1,3-dioxolane boils at 197.6°C at 760 mmHg.[3] |

| Density | Not available | - | For comparison, the density of 2-hexyl-2-methyl-1,3-dioxolane is 0.893 g/cm³.[3] The parent compound, 1,3-dioxolane, has a density of 1.06 g/cm³.[1] |

| Refractive Index | Not available | - | For comparison, the refractive index of 2-hexyl-2-methyl-1,3-dioxolane is 1.427.[3] The parent compound, 1,3-dioxolane, has a refractive index of 1.3974 at 20°C.[4] |

| Water Solubility | Not available | - | A related compound, this compound-4-methanol, has a predicted water solubility of 6.66 g/L.[5] |

| LogP (Octanol/Water) | 2.7 | PubChem[2] | Computed value, indicating moderate lipophilicity. |

Spectroscopic and Analytical Characterization

The structural elucidation of 2-n-Hexyl-1,3-dioxolane relies on standard spectroscopic techniques.

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a primary tool for identifying 2-n-Hexyl-1,3-dioxolane. The electron ionization (EI) mass spectrum is expected to show characteristic fragmentation patterns of the dioxolane ring and the hexyl chain. Key fragments would include the loss of the hexyl group and cleavage of the dioxolane ring. Experimental GC-MS data is available in public databases such as MassBank of North America (MoNA).[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide a detailed map of the proton environments. Key expected signals include a triplet for the terminal methyl group of the hexyl chain, a series of multiplets for the methylene groups of the hexyl chain, a multiplet for the methylene groups of the dioxolane ring, and a characteristic triplet for the methine proton at the 2-position of the dioxolane ring.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon at the 2-position of the dioxolane ring would appear in the acetal region (typically around 100-110 ppm). The carbons of the hexyl chain and the dioxolane ring would have characteristic chemical shifts.[2]

-

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by the absence of a strong carbonyl (C=O) absorption (around 1715 cm⁻¹) from the parent heptanal. Key absorptions would include C-H stretching vibrations of the alkyl chain (around 2850-2960 cm⁻¹) and characteristic C-O stretching vibrations of the acetal group (in the 1000-1200 cm⁻¹ region).[2]

Synthesis and Purification

The synthesis of 2-n-Hexyl-1,3-dioxolane is a classic example of acetal formation, typically achieved through the acid-catalyzed reaction of heptanal with ethylene glycol.

Synthesis Workflow

The general workflow for the synthesis of 2-n-Hexyl-1,3-dioxolane is depicted below. This process involves the reaction of the starting materials in the presence of a catalyst, followed by workup and purification to isolate the final product.

Caption: Synthesis workflow for 2-n-Hexyl-1,3-dioxolane.

Experimental Protocol

The following is a representative experimental protocol based on methodologies described in the literature.[6]

Materials:

-

Heptanal (17.5 mmol)

-

Ethylene glycol (24.5 mmol)

-

Acid catalyst (e.g., iron-modified zeolite BETA, 0.04 g)[6]

-

Solvent (e.g., 1,4-Dioxane, 3 mL)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add heptanal (17.5 mmol), ethylene glycol (24.5 mmol), and 1,4-dioxane (3 mL).

-

Add the acid catalyst (0.04 g) to the mixture.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, filter the catalyst from the mixture.

-

Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

The crude product can be purified by distillation to yield pure 2-n-Hexyl-1,3-dioxolane.[7]

Safety and Handling

2-n-Hexyl-1,3-dioxolane is classified as a skin sensitizer.[2]

-

GHS Hazard Statement: H317: May cause an allergic skin reaction.[2]

-

Precautionary Measures:

-

Wear protective gloves, clothing, and eye protection.

-

Avoid breathing vapors.

-

Wash skin thoroughly after handling.

-

Contaminated work clothing should not be allowed out of the workplace.[2]

-

It is essential to consult the Safety Data Sheet (SDS) for this compound before handling for complete safety information.

Applications

The primary documented application of 2-n-Hexyl-1,3-dioxolane is as a fragrance ingredient in various consumer products.[2] Its acetal structure provides a pleasant, often fruity or green, aroma. Additionally, its role as a protected form of heptanal makes it a useful intermediate in organic synthesis , allowing for chemical transformations on other parts of a molecule without affecting the aldehyde group.

References

-

Wikipedia contributors. (2024). Dioxolane. Wikipedia, The Free Encyclopedia. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74360, this compound. PubChem. [Link]

-

Lama, M., et al. (2023). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. ChemSusChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12586, 1,3-Dioxolane. PubChem. [Link]

-

LookChem. (n.d.). Cas 937-94-0, 2-hexyl-2-methyl-1,3-dioxolane. [Link]

-

FooDB. (2010). Showing Compound this compound-4-methanol (FDB019298). [Link]

-

Prilepova, E., et al. (2020). Iron-modified zeolite BETA: efficient catalyst in methyllaurate, this compound, 4-methyl-2-propyltetrahydro-2H-pyran-4-ol and 4-methyl-2-phenyl-tetrahydro-2H-pyran-4-ol synthesis. ResearchGate. [Link]

Sources

- 1. Dioxolane - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H18O2 | CID 74360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 1,3-Dioxolane | C3H6O2 | CID 12586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound this compound-4-methanol (FDB019298) - FooDB [foodb.ca]

- 6. researchgate.net [researchgate.net]

- 7. Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Hexyl-1,3-dioxolane

This guide provides a comprehensive technical overview of 2-Hexyl-1,3-dioxolane, a heterocyclic acetal of interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its fundamental chemical and physical properties, synthesis methodologies, applications, and toxicological profile, offering field-proven insights into its scientific and practical relevance.

Core Chemical Identity and Properties

This compound, also known by synonyms such as Heptanal ethylene glycol acetal, is an organic compound characterized by a five-membered dioxolane ring with a hexyl substituent at the C2 position.[1] This structure is formed from the reaction of heptanal and ethylene glycol. The presence of the acetal functional group makes it stable under neutral to basic conditions, a key property exploited in organic synthesis.

Molecular Formula and Weight

The chemical formula for this compound is C₉H₁₈O₂ .[2] Its calculated molecular weight is 158.24 g/mol .[1][2]

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference. These parameters are critical for designing experimental conditions, predicting its behavior in various matrices, and assessing its environmental fate.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1708-34-5 | ChemicalBook[3] |

| Molecular Formula | C₉H₁₈O₂ | PubChem[1] |

| Molecular Weight | 158.24 g/mol | PubChem[1][2] |

| Boiling Point | 201-203 °C | ChemicalBook[3] |

| Density | 0.955 g/cm³ | ChemicalBook[3] |

| LogP (o/w) | 2.630 - 2.7 | ChemicalBook[3], PubChem[1] |

| Odor Profile | Fresh, green, oily, fatty | ChemicalBook[3] |

| SMILES | CCCCCCC1OCCO1 | PubChem[1] |

Synthesis of this compound: Acetalization

The primary route for synthesizing this compound is through the acid-catalyzed acetalization of heptanal with ethylene glycol.[4] This reaction is a cornerstone of carbonyl chemistry, often employed to protect the aldehyde functional group during multi-step syntheses.

Reaction Mechanism and Causality

The formation of the cyclic acetal is a reversible equilibrium reaction.[2] The mechanism involves the protonation of the carbonyl oxygen of heptanal by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of ethylene glycol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule, followed by an intramolecular cyclization by the second hydroxyl group, yields the stable 1,3-dioxolane ring.

To ensure a high yield, the equilibrium must be shifted toward the product side. This is typically achieved by removing water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. The choice of an acid catalyst is also crucial; common catalysts include p-toluenesulfonic acid (PTSA), sulfuric acid, or acidic resins.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Caption: Toxicological evaluation summary for this compound.

It is crucial to handle this compound in accordance with its Safety Data Sheet (SDS), using appropriate personal protective equipment (PPE) to avoid skin contact.

Conclusion

This compound is a well-characterized compound with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol . Its synthesis via acid-catalyzed acetalization is a standard and efficient chemical transformation. While its primary commercial application is in the fragrance industry, its underlying chemical nature as a cyclic acetal makes it a useful model compound and potential protecting group for professionals in organic synthesis and drug development. Its toxicological profile is well-documented, with skin sensitization being the primary hazard to consider during handling. This guide provides the foundational technical knowledge required for the safe and effective use of this compound in a research and development setting.

References

-

PubChem. this compound | C9H18O2. National Center for Biotechnology Information. [Link]

-

Food and Chemical Toxicology. RIFM fragrance ingredient safety assessment, 2-(3-heptyl)-1,3-dioxolane, CAS Registry Number 4359-47-1. [Link]

-

Food and Chemical Toxicology. RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 1708-34-5. [Link]

-

Wikipedia. Dioxolane. [Link]

-

ResearchGate. this compound concentration using different catalysts. [Link]

-

Silver Fern Chemical. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. [Link]

-

ResearchGate. Reaction scheme of heptanal acetalization with ethylene glycol giving this compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1,3-Dioxolane in Pharmaceutical Synthesis and Formulation. [Link]

Sources

- 1. 2-Hexyl-1-decanol synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2008043947A1 - Method for the synthesis of cyclic acetals by the reactive extraction of a polyol in a concentrated solution - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Fundamental Principles of Carbonyl Group Protection

Abstract